5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole
Description
5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a pyrazole derivative featuring a fused bicyclic system (3,7-dioxabicyclo[4.1.0]heptane) at the 5-position of the pyrazole ring. The methyl group at the 1-position of the pyrazole further modulates its physicochemical properties.
Properties
CAS No. |
2044773-09-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dioxabicycloheptane derivative with a pyrazole precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole and related bicyclic pyrazole derivatives:
Key Observations:
Diazabicyclo systems (e.g., 1,3-diazabicyclo[3.1.0]hex-3-ene) introduce nitrogen atoms, enabling coordination with metals or participation in supramolecular interactions, as noted in photochromic studies .
Aromatic substituents (e.g., phenyl in diazabicyclo derivatives) extend π-conjugation, relevant to optoelectronic applications .
Steric and Electronic Modulation :
- Methyl groups on the bicyclo system (e.g., 3,5-dimethyl-7-oxabicyclo) introduce steric bulk, which could hinder undesired side reactions in synthetic pathways .
Biological Activity
5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure combined with a pyrazole moiety, which is known for its versatility in medicinal chemistry. The molecular formula is , and it exhibits properties typical of pyrazole derivatives, including potential anti-inflammatory and anticancer activities.
Synthesis
The synthesis of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole typically involves multi-step organic reactions, including cyclization and functionalization processes. Various methodologies can be employed to achieve high yields and purity.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory effects on tumor growth . This suggests that 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole may possess similar anticancer properties.
The biological activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer proliferation. For example, docking studies have indicated that these compounds may interact with the epidermal growth factor receptor (EGFR), a key player in tumorigenesis . Such interactions can lead to the inhibition of downstream signaling pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Activity
A study by researchers evaluated several pyrazole derivatives for their anticancer properties. Among these, compounds similar to 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole demonstrated significant activity against various cancer cell lines, including MCF-7 and PC-3 . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Potential
In another investigation, pyrazole derivatives were assessed for anti-inflammatory properties using models of acute inflammation. The results indicated that certain derivatives could effectively reduce inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | IC₅₀ (μM) | Target | Biological Activity |
|---|---|---|---|
| 5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole | TBD | EGFR | Anticancer |
| C5 (related pyrazole) | 0.08 | EGFR | Antiproliferative |
| Celecoxib (approved drug) | 0.25 | COX-2 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
